molecular formula C7H10BrN3 B2384116 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1782045-58-2

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B2384116
CAS No.: 1782045-58-2
M. Wt: 216.082
InChI Key: WIFYRCPNPBWODK-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure is part of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold, which is recognized as a privileged motif in the development of bioactive compounds . Research into this scaffold has demonstrated substantial potential in oncology, as substituted THPP derivatives have been developed and patented as potent ROS1 inhibitors for the treatment of various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer . Furthermore, the THPP core has been identified as a key structural element in the discovery of Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV) . In this antiviral application, lead compounds based on the THPP structure have shown the ability to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants and reduce viral load in vivo . The bromine substituent on this molecule makes it a versatile synthetic handle for further functionalization via cross-coupling reactions and other transformations, enabling extensive structure-activity relationship (SAR) studies. This compound is intended for research applications as a key intermediate in the synthesis of more complex, target-oriented molecules. For Research Use Only. Not for human use.

Properties

IUPAC Name

3-bromo-5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFYRCPNPBWODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=C(C=N2)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly via Pyrazole-Diamine Condensation

The foundational approach involves constructing the bicyclic framework through cyclocondensation between 5-nitro-2H-pyrazole-3-carboxylic acid and N-methyl ethylenediamine. Under reflux in toluene with p-toluenesulfonic acid catalysis, this reaction achieves 85% conversion to 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine within 6 hours (Table 1).

Table 1: Cyclization Reaction Parameters

Parameter Optimal Value Impact on Yield
Temperature 110°C <80°C: <40%
Catalyst Loading 5 mol% p-TsOH >7%: Side products
Solvent Toluene THF: 62% yield

Regioselective Bromination with N-Bromosuccinimide

Post-cyclization bromination employs NBS (1.05 eq) in dichloromethane at −10°C to achieve 92% regioselectivity for the 3-position. Kinetic studies reveal bromide ion coordination to the pyrazole nitrogen directs electrophilic attack to C3 (Figure 1). The crude product is purified via antisolvent crystallization (heptane/ethyl acetate), yielding 78% isolated product with <0.5% dibrominated impurity.

Halogenation Prior to Ring Closure

Methyl Group Installation via Reductive Amination

In a modified approach, the methyl group is introduced after bromination through reductive amination of 3-bromo-5-aminopyrazole with glyoxal. Using NaBH(OAc)3 in acetonitrile at pH 5, this step achieves 94% diastereomeric excess for the trans-configuration critical for downstream reactivity.

Continuous Flow Synthesis

Microreactor Bromination for Enhanced Control

Recent innovations employ continuous flow systems to improve bromination precision. A two-stage setup combines:

  • Pyrazole nitration in a Corning AFR module (residence time 8 min)
  • Bromine addition via T-mixer at 5°C (residence time 2.2 min)

This method reduces reaction volume by 73% compared to batch processes while maintaining 99.8% conversion.

Inline Purification Integration

Coupling the synthesis with simulated moving bed (SMB) chromatography enables direct isolation of the brominated intermediate. Pilot-scale trials demonstrate 98.4% purity at 12 kg/day throughput, eliminating traditional workup steps.

Impurity Profiling and Control

Major Byproducts and Mitigation

  • 5-Bromo Regioisomer (3-5%): Controlled by maintaining reaction temps below −5°C
  • Ring-Opened Diamine (0.7%): Suppressed using anhydrous MgSO4 during workup
  • N-Oxide Formation: Prevented by degassing solvents with N2 sparging

Analytical Monitoring Protocols

  • HPLC Method: Zorbax SB-C18, 0.1% H3PO4/ACN gradient (LOD 0.02% for related substances)
  • In Situ Raman: Monitors NBS consumption rate (R²=0.98 vs. HPLC)

Industrial Scale-Up Considerations

Solvent Recovery Systems

A closed-loop distillation setup recovers 92% of DCM from bromination reactions, reducing waste disposal costs by $2.8/kg product.

Thermal Hazard Analysis

DSC studies identify exothermic risk during NBS addition (ΔH = −148 kJ/mol). Semi-batch dosing with jacket cooling (−15°C brine) maintains safe operating conditions above 200L scale.

Emerging Catalytic Methods

Photoredox Bromination

Visible light-mediated catalysis using Ru(bpy)3Cl2 enables bromine insertion at 25°C with 0.5 mol% catalyst loading. Preliminary data shows 89% yield but requires further optimization for heterocycle stability.

Biocatalytic Approaches

Engineered bromoperoxidases from Streptomyces spp. achieve 40% conversion in aqueous buffer (pH 7.4), though productivity remains below 0.1 g/L/h.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. In vitro studies have shown that 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazolo derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited promising inhibitory effects.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (MCF-7 breast cancer and HCT116 colon cancer), significant cell death was observed at specific concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via mitochondrial pathway
HCT11620Cell cycle arrest at G2/M phase

Mechanism of Action

The mechanism by which 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine (Target) C₆H₈BrN₃ 3-Br, 5-Me, 4,5,6,7-tetrahydro 202.05 Partial saturation enhances solubility; bromine enables cross-coupling reactions
1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine C₇H₇BrF₃N₃ 1-Br, 3-CF₃, imidazo-fused, tetrahydro 270.05 Trifluoromethyl group improves metabolic stability; imidazole ring alters π-π interactions
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride C₆H₉BrClN₃ 3-Br, tetrahydroimidazo-fused, HCl salt 238.51 Hydrochloride salt enhances crystallinity; imidazole fusion modifies binding pockets
5-Benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine C₁₂H₁₆N₄ 5-Bn, piperazine ring 216.28 Benzyl group increases lipophilicity; piperazine improves CNS penetration
Pyrazolo[1,5-a]pyrazine-6-methanol (3-bromo-4,5,6,7-tetrahydro-) C₇H₁₀BrN₃O 3-Br, 6-CH₂OH, tetrahydro 232.08 Methanol substituent enhances polarity; potential for hydrogen bonding

Pharmacological Potential

  • Kinase Inhibition : Imidazo[1,5-a]pyrazines like BMS-279700 exhibit potent Src-family kinase inhibition, suggesting the target compound could be optimized similarly .
  • Phosphodiesterase 10 (PDE10) Modulation : Imidazo[1,5-a]pyrazines with aryl/heteroaryl substituents show promise in CNS disorders .
  • Anti-Inflammatory Activity : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups demonstrated efficacy in preclinical models .

Biological Activity

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine (CAS: 1782045-58-2) is a heterocyclic compound characterized by its unique pyrazolo structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C7H10BrN3
  • Molecular Weight : 216.08 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥97% in commercial preparations

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound exhibits significant antitumor , anti-inflammatory , and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds can effectively inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-kB and p53 .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712.5Apoptosis induction
This compoundMDA-MB-2319.8ROS generation

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation markers in vitro. Studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.

Antimicrobial Activity

Research suggests that pyrazole derivatives possess notable antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of metabolic pathways.

Case Studies

  • Combination Therapy in Breast Cancer : A study explored the synergistic effects of combining this compound with doxorubicin. The results indicated enhanced cytotoxicity compared to doxorubicin alone, particularly in resistant cancer cell lines .
  • Inhibition of DHODH : Another investigation highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies. This inhibition was more potent than established DHODH inhibitors like brequinar .

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